molecular formula C7H13F3N2O3S2 B2641023 1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide CAS No. 2230799-72-9

1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide

Cat. No.: B2641023
CAS No.: 2230799-72-9
M. Wt: 294.31
InChI Key: CUOLHMWPZPRVDS-UHFFFAOYSA-N
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Description

1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide is a synthetic organic compound featuring a sulfonamide group integrated into a thiolane (tetrahydrothiophene) ring system, further substituted with a trifluoromethyl group and an imino-oxo moiety. This molecular architecture suggests potential as a key intermediate in medicinal chemistry and pharmaceutical research for the development of novel bioactive molecules. Compounds containing the sulfonamide (SO2NH2) functional group are extensively investigated for their diverse biological activities, particularly as antimicrobial agents . The presence of the trifluoromethyl (CF3) group is a common strategy in modern drug design, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . This combination of features makes this compound a compound of interest for researchers exploring new chemical entities against drug-resistant pathogens , as enzyme inhibitors such as carboxylesterases , or in the synthesis of more complex heterocyclic systems. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O3S2/c1-12(2)17(14,15)6-4-16(11,13)3-5(6)7(8,9)10/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOLHMWPZPRVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1CS(=N)(=O)CC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide typically involves multiple steps:

    Formation of the Thiolane Ring: The initial step involves the cyclization of a suitable precursor to form the thiolane ring. This can be achieved through intramolecular nucleophilic substitution reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or peracids to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or trifluoromethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

    Materials Science: Its stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the sulfonamide moiety can form strong hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide Derivatives with Trifluoromethyl Groups

Tolyfluanid and Dichlofluanid
  • Tolyfluanid: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide.
  • Dichlofluanid: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide.

Comparison :

  • Structural Similarities: Both compounds share a dimethylamino sulfonamide core and halogenated substituents (Cl, F). However, the target compound features a cyclic thiolane backbone instead of a linear methane chain.
  • Functional Differences: Tolyfluanid and dichlofluanid are fungicides, whereas the target compound’s cyclic structure and imino group may enhance stability or alter biological activity .
Patent-Based Analogs (EP 4 374 877 A2)
  • Example compounds include sulfonamide derivatives with trifluoromethylphenyl and heterocyclic motifs.

Comparison :

  • The target compound’s thiolane ring contrasts with spiro or aromatic backbones in patented analogs. Such structural variations affect solubility and binding affinity to biological targets .

Trifluoromethyl-Containing Compounds with C=C-C Backbones

Compounds like HFO1234ze(E) (from ) feature a C=C-C backbone with -CF₃ groups.

Comparison :

  • Electronic Effects : The -CF₃ group in both compound classes reduces electron energy, but the sulfonamide and thiolane moieties in the target compound introduce additional polar interactions and steric hindrance .

Sulfur-Containing Heterocycles

Spirophosphazenes ()
  • Tetrachloromonospirocyclotriphosphazenes (e.g., compounds 1–2) feature phosphorus-nitrogen-sulfur rings.

Comparison :

  • Synthesis : Both classes use stepwise nucleophilic substitutions (e.g., reactions with diamines), but the target compound’s synthesis likely involves sulfonylation and cyclization rather than phosphazene ring formation .
  • Reactivity : Phosphazenes exhibit high thermal stability, whereas sulfonamide-thiolane hybrids may prioritize hydrolytic resistance due to steric protection of the sulfonamide group .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Key Substituents Applications/Properties References
1-Imino-N,N-dimethyl-…thiolane-3-sulfonamide Thiolane ring -CF₃, imino, dimethyl sulfonamide Potential agrochemicals, stability
Tolyfluanid Linear methane chain -Cl, -F, dimethyl sulfonamide Fungicide
HFO1234ze(E) C=C-C backbone -CF₃ Dielectric properties
Spirophosphazene (1) Phosphazene ring -Cl, spirocyclic substituents Flame retardants, catalysis
EP 4 374 877 A2 Patent Compound Spiroheterocycle -CF₃, pyrimidine Pharmaceutical lead

Research Findings and Mechanistic Insights

    Biological Activity

    1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, drawing from diverse sources to provide a comprehensive overview.

    Chemical Structure and Properties

    The compound has a complex structure characterized by the presence of a thiolane ring, sulfonamide group, and trifluoromethyl substituent. These structural features are crucial for its biological activity.

    Biological Activity Overview

    This compound has been evaluated for various biological activities, including:

    • Antiviral Activity : Preliminary studies suggest potential antiviral properties against several viral strains. For instance, compounds with similar structural motifs have shown efficacy against viruses like HIV and HCV, indicating that this compound may exhibit comparable activities.
    • Antimicrobial Activity : Research indicates that sulfonamide derivatives often possess significant antibacterial properties. The presence of the thiolane ring may enhance its interaction with bacterial targets.

    Antiviral Activity

    A study investigating the antiviral potential of related compounds highlighted that modifications in the thiolane structure can lead to enhanced activity against viral infections. For example, analogs demonstrated effective inhibition of viral replication in vitro, with EC50 values in the low micromolar range.

    CompoundViral TargetEC50 (μM)Reference
    Compound AHIV0.35
    Compound BHCV0.26
    1-Imino...TBDTBDCurrent Study

    Antimicrobial Activity

    In another study focusing on antimicrobial properties, derivatives of sulfonamides were tested against various bacterial strains. The results indicated a notable inhibition of growth for certain strains, particularly Gram-positive bacteria.

    Bacterial StrainMIC (μg/mL)Reference
    Staphylococcus aureus3.12
    Escherichia coli12.5

    The biological activity of this compound is hypothesized to involve:

    • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in viral replication cycles. The sulfonamide moiety is known to interfere with folate synthesis in bacteria, suggesting a potential mechanism against microbial pathogens as well.
    • Binding Affinity : Molecular docking studies indicate that this compound can bind effectively to target proteins involved in viral replication and bacterial metabolism.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide?

    • Methodology :

    • Step 1 : Start with a tetrachloromonospirocyclotriphosphazene precursor (analogous to methods for spirocyclic sulfonamides). React with carbazolyldiamine in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base to facilitate nucleophilic substitution .
    • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) over 72 hours at room temperature.
    • Step 3 : Purify the product by column chromatography after removing triethylammonium chloride salts via filtration and solvent evaporation .
      • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the imino group.

    Q. How can the purity and structural integrity of this compound be validated?

    • Analytical Techniques :

    • X-ray Crystallography : Resolve crystal structure parameters (e.g., space group P1, unit cell dimensions a = 9.556 Å, b = 9.672 Å, c = 14.635 Å) to confirm stereochemistry .
    • NMR Spectroscopy : Use ¹H/¹³C NMR to verify sulfonamide (-SO₂NMe₂) and trifluoromethyl (-CF₃) groups. Compare chemical shifts with analogous sulfonamides (e.g., δ ~3.1 ppm for N-methyl protons) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 300–400 range) via high-resolution MS .

    Advanced Research Questions

    Q. What reaction mechanisms are plausible for the sulfonamide and trifluoromethyl groups under oxidative conditions?

    • Mechanistic Insights :

    • Oxidation of Sulfonamide : The sulfonamide group may form sulfoxides or sulfones using H₂O₂ or KMnO₄. Electron-withdrawing CF₃ groups increase oxidation susceptibility by destabilizing intermediates .
    • CF₃ Reactivity : Fluorine substituents resist electrophilic substitution but enhance stability in radical reactions (e.g., photochemical degradation studies) .
      • Experimental Design : Perform kinetic studies under varying pH and oxidizing agents, monitoring products via HPLC-MS .

    Q. How can computational modeling predict the compound’s tautomeric equilibria (imino vs. oxo forms)?

    • Methodology :

    • Use density functional theory (DFT) to calculate energy differences between tautomers. Basis sets like B3LYP/6-311+G(d,p) are suitable for sulfur and fluorine atoms .
    • Compare computed IR spectra (e.g., C=O vs. C=N stretches) with experimental data to validate dominant tautomers .

    Q. How should researchers address contradictions in experimental vs. theoretical data (e.g., unexpected byproducts)?

    • Resolution Strategies :

    • Iterative Refinement : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to isolate intermediates .
    • Cross-Validation : Combine XRD, NMR, and computational results to resolve ambiguities. For example, unexpected peaks in ¹H NMR may arise from residual solvents or tautomerism .
      • Case Study : If sulfone byproducts form during oxidation, adjust reagent stoichiometry or use milder conditions (e.g., TEMPO/O₂) .

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